

5-Amino-2-nitrobenzoic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-nitrobenzoic acid

Cat. No.: B153252

[Get Quote](#)

This technical guide provides a comprehensive overview of the safety data for **5-Amino-2-nitrobenzoic acid** (CAS No. 13280-60-9), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency protocols.

Chemical and Physical Properties

Proper handling and storage of a chemical substance begin with a clear understanding of its physical and chemical properties. This data is crucial for designing experiments, selecting appropriate storage conditions, and anticipating potential physical hazards.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	182.13 g/mol	[2] [3] [4] [5]
Appearance	Yellow or brown powder/crystals	[2] [5] [6] [7]
Melting Point	236-238 °C (decomposes)	[1] [3] [4] [8]
Boiling Point	481.3 ± 35.0 °C (Predicted)	[1] [8]
Density	1.568 ± 0.06 g/cm ³ (Predicted)	[1] [8]
Flash Point	244.9 °C	[1]
Water Solubility	Insoluble	[1]
Solubility	Soluble in DMSO, Methanol	[1] [8]
Vapor Pressure	0-0 Pa at 20-50 °C	[8]
pKa	2.28 ± 0.25 (Predicted)	[8]

Hazard Identification and Classification

5-Amino-2-nitrobenzoic acid is classified as a hazardous substance under the Globally Harmonized System (GHS). Understanding these classifications is fundamental to recognizing the potential risks and implementing appropriate safety measures.

Hazard Class	GHS Category	Pictogram	Signal Word	Hazard Statement
Oxidizing Solids	Category 1	GHS03 (Flame over circle)	Danger	H272: May intensify fire; oxidizer
Skin Corrosion/Irritation	Category 2	GHS07 (Exclamation mark)	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	GHS07 (Exclamation mark)	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	GHS07 (Exclamation mark)	Warning	H335: May cause respiratory irritation

Sources: [\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary and response actions.

[Click to download full resolution via product page](#)

Figure 1: Hazard Identification and Response Workflow.

Toxicological Information

While specific LD50 data for **5-Amino-2-nitrobenzoic acid** is not readily available in the consulted SDS, the GHS classification indicates it is harmful and an irritant. The general toxicological properties of aromatic nitro and amino compounds suggest potential for systemic effects upon significant exposure. It is described as a skin and strong eye irritant[2][7].

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols. Below are summaries of the methodologies that would be used to assess the key hazards of a solid chemical like **5-Amino-2-nitrobenzoic acid**.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro method is a non-animal alternative to traditional skin irritation testing.

- **Test System:** A reconstructed human epidermis (RhE) model, which mimics the properties of human skin, is used[11][12].
- **Procedure:**
 - A small amount of the test chemical (**5-Amino-2-nitrobenzoic acid**) is applied topically to the surface of the RhE tissue[12].
 - The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).
 - After the exposure period, the tissue is thoroughly rinsed to remove the chemical.
 - The tissue is then incubated for a post-exposure period (e.g., 42 hours).
- **Endpoint Measurement:** The viability of the RhE tissue is measured using a cellular activity assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then measured spectrophotometrically[11].
- **Classification:** The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less compared to control tissues[11].

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test is performed when in vitro data is insufficient.

- **Test System:** Healthy, adult albino rabbits are typically used for this test[5][10].
- **Procedure:**
 - A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing[9][13].
 - A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control[9][10][13].
 - The eyelids are gently held together for about one second to prevent loss of the material[9][13].
 - The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[9].
- **Observation:** The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of any effects[5][9][13].
- **Classification:** The severity of eye irritation is scored based on corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis). The scores determine the GHS classification for eye irritation or serious eye damage.

Flash Point Determination (based on Cleveland Open Cup Method)

This method determines the temperature at which a substance's vapors will ignite with an ignition source.

- **Apparatus:** A Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used[14][15].
- **Procedure:**

- The test cup is filled with the substance to a specified level. For a solid, it would be heated until it melts and can be placed in the cup.
- The substance is heated at a slow, constant rate[14].
- At regular temperature intervals, a small test flame is passed across the top of the cup[16].
- Endpoint Measurement: The flash point is the lowest temperature, corrected to a standard barometric pressure, at which the application of the test flame causes the vapors above the substance to ignite and a flame to propagate across the surface[17].

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling **5-Amino-2-nitrobenzoic acid**.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary means of preventing exposure.

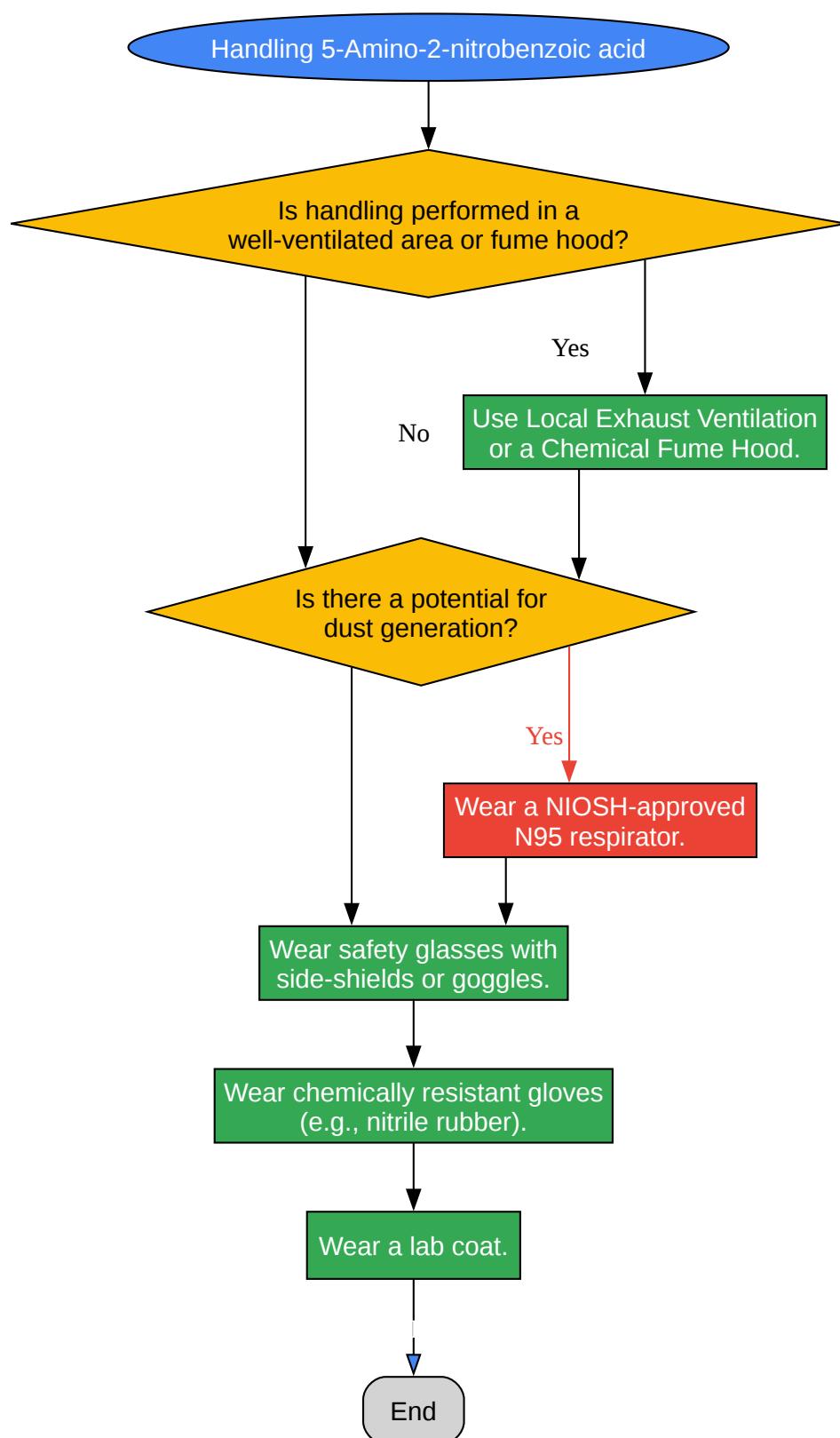
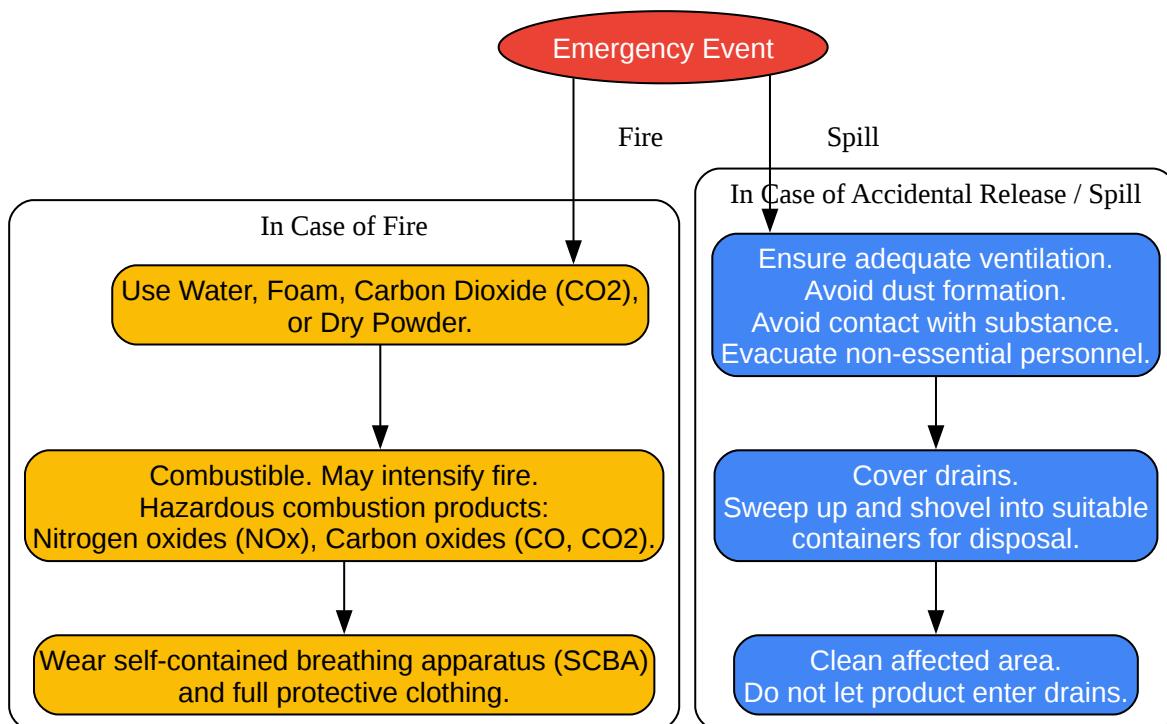

[Click to download full resolution via product page](#)

Figure 2: Personal Protective Equipment (PPE) Selection Logic.

- Engineering Controls: Handle in a well-ventilated area. If dust may be generated, use a chemical fume hood[18]. Ensure eyewash stations and safety showers are readily accessible[10][18].
- Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles[11][19].
- Skin Protection: Wear suitable protective clothing and chemically resistant gloves[1][10][19].
- Respiratory Protection: If dust is generated, a NIOSH-approved N95 respirator or equivalent is required[3][9][11].
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[10][18].


First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route	First Aid Procedure
Inhalation	Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[10][18][20].
Skin Contact	Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[9][10][18][20].
Eye Contact	Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[9][10][18][20].
Ingestion	Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention[9][10][19][20].

Fire-Fighting and Accidental Release Measures

Due to its oxidizing properties, this substance may intensify fire.

[Click to download full resolution via product page](#)

Figure 3: Emergency Response Workflow for Fire and Spills.

- Suitable Extinguishing Media: Water spray, foam, carbon dioxide (CO₂), or dry powder[9][10][19][21].
- Specific Hazards: The substance is combustible and an oxidizer, meaning it can intensify fire[3][9]. Hazardous combustion products include nitrogen oxides (NO_x) and carbon oxides (CO, CO₂)[10].
- Accidental Release: Avoid generating dust. Use personal protective equipment. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains[9][10][19].

Storage and Stability

- Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][8][9][13][22]. Keep in a dark place under an inert atmosphere at room temperature[1][8][22].
- Chemical Stability: The product is stable under normal ambient conditions[9][10].
- Incompatible Materials: Avoid contact with strong oxidizing agents[10].

This guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the specific SDS for the material you are using before beginning any work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. iivs.org [iivs.org]
- 12. ceuaics.ufba.br [ceuaics.ufba.br]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 16. scimed.co.uk [scimed.co.uk]
- 17. almaaql.edu.iq [almaaql.edu.iq]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. youtube.com [youtube.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [5-Amino-2-nitrobenzoic Acid: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153252#5-amino-2-nitrobenzoic-acid-safety-data-sheet-sds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com